(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate
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Overview
Description
(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 6-methyl-4H-chromen-4-one in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetamide
- (Z)-ethyl 2-(2-(4-bromophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate
- (Z)-ethyl 2-(2-(4-fluorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate
Uniqueness
(Z)-ethyl 2-(2-(4-chlorophenyl)-6-methyl-4H-chromen-4-ylidene)-2-cyanoacetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential biological activities compared to similar compounds with different substituents .
Properties
IUPAC Name |
ethyl (2Z)-2-[2-(4-chlorophenyl)-6-methylchromen-4-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-3-25-21(24)18(12-23)16-11-20(14-5-7-15(22)8-6-14)26-19-9-4-13(2)10-17(16)19/h4-11H,3H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDVDZFAASSMNX-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C=C(OC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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